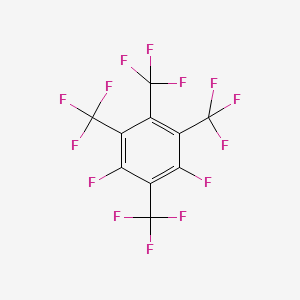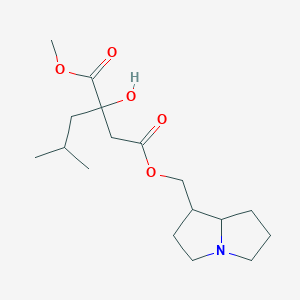
4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate” is a complex organic compound that features multiple functional groups, including a pyrrolizine ring, a methyl ester, and a hydroxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate” likely involves multiple steps, including the formation of the pyrrolizine ring and the esterification of the butanedioate. A possible synthetic route could involve:
Formation of the Pyrrolizine Ring: This could be achieved through a cyclization reaction involving a suitable precursor.
Esterification: The butanedioate could be esterified using methanol in the presence of an acid catalyst.
Hydroxylation: Introduction of the hydroxy group could be done through a hydroxylation reaction using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Use as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if used as a drug, it could interact with enzymes or receptors, modulating their activity. The pyrrolizine ring and ester groups could play a role in binding to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxybutanedioate: Lacks the 2-methylpropyl group.
4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-ethylpropyl)butanedioate: Has an ethyl group instead of a methyl group.
Uniqueness
The presence of the 2-methylpropyl group in “4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate” may confer unique steric and electronic properties, potentially leading to different reactivity and interactions compared to similar compounds.
Propriétés
IUPAC Name |
4-O-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl) 1-O-methyl 2-hydroxy-2-(2-methylpropyl)butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO5/c1-12(2)9-17(21,16(20)22-3)10-15(19)23-11-13-6-8-18-7-4-5-14(13)18/h12-14,21H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZJCHCKRDGVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OCC1CCN2C1CCC2)(C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1H-1,2,4-Triazole-5-methanamine, 3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107558.png)

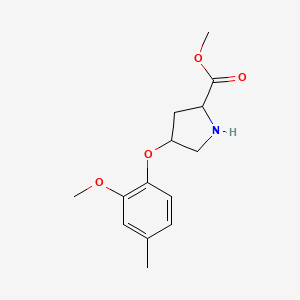

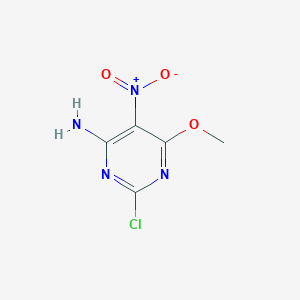
![5-[(2-chlorobenzyl)oxy]-4-oxo-4H-pyran-2-carboxylic acid](/img/structure/B12107604.png)
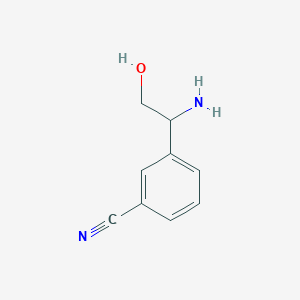
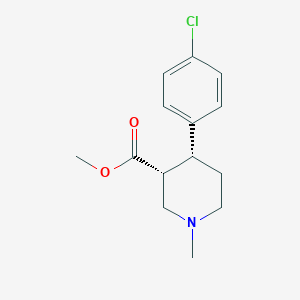
![3,9-Diazabicyclo[3.3.2]decan-10-one](/img/structure/B12107615.png)
![[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12107616.png)
